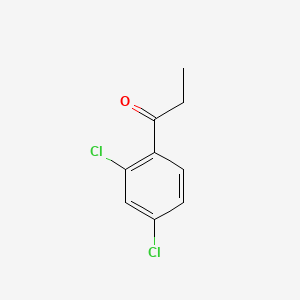

2',4'-Dichloropropiophenone

Descripción

Contextualization within Halogenated Ketone Chemistry

2',4'-Dichloropropiophenone belongs to the class of organic compounds known as α-halo ketones, which are characterized by a ketone functional group with a halogen substituent on the alpha-carbon. wikipedia.org More specifically, it is an aryl ketone, where the carbonyl group is attached to a dichlorinated phenyl ring. wikipedia.org The chemistry of halogenated ketones is of significant interest due to their high reactivity, which makes them effective alkylating agents and precursors to a wide array of other functional groups and heterocyclic systems. wikipedia.orgwikipedia.org

The presence of halogen atoms on the aromatic ring and the ketone's carbonyl group are key features that define the reactivity of this compound. The position alpha to the carbonyl group in ketones is readily halogenated due to its ability to form an enol or enolate. wikipedia.org In the case of this compound, the propiophenone (B1677668) structure has already undergone dichlorination on the aromatic ring. This structure is distinct from α-halogenation where the halogen is adjacent to the carbonyl group. The chlorine atoms on the phenyl ring act as electron-withdrawing groups, influencing the reactivity of the entire molecule. libretexts.org This electronic effect, combined with the reactivity of the ketone's side chain, makes it a bifunctional molecule with multiple reactive sites for further chemical transformations. wikipedia.org

The synthesis of halogenated ketones can be achieved through the reaction of carbonyl compounds with halogenating agents under either acidic or basic conditions. wikipedia.orglibretexts.org For instance, the synthesis of this compound can be accomplished via a Friedel-Crafts reaction, a cornerstone of organic synthesis for attaching acyl groups to aromatic rings. acs.org This method involves reacting m-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. acs.org The halogen atoms on the resulting ketone are generally unreactive in S_N1 displacement reactions but are highly reactive in S_N2 displacements. libretexts.org

Historical Perspectives on Propiophenone Derivative Research

Research into propiophenone and its derivatives dates back to the early 20th century. justdial.com Propiophenone itself, an aromatic ketone, was recognized for its structural similarities to other ketones and its potential as a building block in organic synthesis. wikipedia.orgjustdial.com Early studies focused on its preparation, chemical properties, and its utility as an intermediate for creating more complex molecules. wikipedia.orgjustdial.com

Propiophenone derivatives have been extensively investigated in pharmacology and medicinal chemistry. ontosight.ai Their structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs). justdial.com For example, derivatives have been explored for their potential as beta-blockers, antidepressants, and anesthetics. ontosight.ai Phenmetrazine, an appetite suppressant, is one such pharmaceutical derived from propiophenone. wikipedia.org The versatility of the propiophenone scaffold has made it a subject of ongoing research for developing new materials and compounds with novel applications. justdial.com The synthesis of this compound itself was reported in the Journal of the American Chemical Society in 1946 as a notable exception to the then-observed difficulty in achieving good yields from Friedel-Crafts condensations with dihalogenated benzene (B151609) derivatives. acs.orgacs.org

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. biosynth.comruifuchem.com Its structure allows for a variety of chemical modifications, making it a valuable starting material for a range of more complex molecules. It is widely used in scientific research for the synthesis of substituted pyrazoles, various heterocyclic compounds, and pyridines. alfa-industry.com

In the pharmaceutical industry, it serves as a precursor for synthesizing potential antimalarial and antibacterial agents. ontosight.ai It is also used in the synthesis of (S)-3-chloro-1-(4-chlorophenyl)-1-propanol, another chemical intermediate. chemdad.comindiamart.com Furthermore, its derivatives have been investigated for their potential in developing new agrochemicals, such as herbicides and insecticides. ontosight.ai The compound's utility extends to the synthesis of organometallic complexes containing metals like palladium, ruthenium, and zinc. alfa-industry.com The reactivity of the ketone functional group allows for reactions such as condensations and reductions, while the chlorinated phenyl ring can undergo nucleophilic aromatic substitution, enabling the introduction of diverse functional groups. biosynth.comsmolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | alfa-chemistry.comnih.govfishersci.ca |

| CAS Number | 37885-41-9 | biosynth.comnih.govivychem.com |

| Molecular Formula | C₉H₈Cl₂O | biosynth.comalfa-chemistry.comnih.gov |

| Molecular Weight | 203.06 g/mol | biosynth.comnih.gov |

| Appearance | Light yellow to colorless liquid | alfa-industry.comruifuchem.comalfa-chemistry.com |

| Boiling Point | 121-123 °C at 7 mmHg | alfa-chemistry.comchemsrc.com |

| Density | 1.287 g/cm³ | alfa-industry.comalfa-chemistry.comchemsrc.com |

| Flash Point | >110 °C | alfa-chemistry.comchemsrc.com |

| InChI Key | FBMTWRZQBRHOPF-UHFFFAOYSA-N | alfa-chemistry.comnih.govfishersci.ca |

| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)Cl)Cl | biosynth.comalfa-chemistry.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMTWRZQBRHOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191321 | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37885-41-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37885-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037885419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dichloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DICHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQX59H9QPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2 ,4 Dichloropropiophenone

Classic Friedel-Crafts Acylation Approaches

The most prominent method for the synthesis of 2',4'-dichloropropiophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). This reaction involves the introduction of a propionyl group onto the aromatic ring using a Lewis acid catalyst.

Reaction with Propionyl Chloride and Anhydrous Aluminum Chloride

The established laboratory-scale synthesis of this compound involves the reaction of 1,3-dichlorobenzene with propionyl chloride in the presence of anhydrous aluminum chloride. In a typical procedure, 1,3-dichlorobenzene and propionyl chloride are dissolved in a suitable solvent, such as carbon disulfide. Anhydrous aluminum chloride is then added portion-wise to the refluxing solution. The reaction mixture is heated for an extended period, often up to 24 hours, to drive the reaction to completion. Following the reaction, the mixture is quenched, typically with a dilute acid, and the organic product is isolated through extraction and subsequent purification by distillation.

It has been noted that despite the general understanding that Friedel-Crafts condensations with dihalogenated benzene (B151609) derivatives often result in negligible yields, this particular synthesis can proceed with good efficiency. A reported synthesis using this method achieved a yield of 89%. This success is attributed to the use of a greater amount of anhydrous aluminum chloride and a longer heating period than typically employed for more reactive aromatic substrates.

Optimization of Reaction Conditions for Enhanced Yields and Purity

While a high-yielding procedure has been reported, systematic optimization of the reaction conditions for the synthesis of this compound is not extensively documented in the literature. However, based on general principles of Friedel-Crafts acylation, several parameters can be adjusted to potentially enhance yields and purity.

Table 1: Potential Parameters for Optimization of this compound Synthesis

| Parameter | Potential Adjustments and Considerations |

| Molar Ratio of Reactants | Varying the molar ratio of 1,3-dichlorobenzene to propionyl chloride could optimize the conversion of the starting material. An excess of the acylating agent may not be beneficial due to potential side reactions. |

| Catalyst Loading | The amount of anhydrous aluminum chloride is a critical factor. While a larger amount has been shown to be effective, a systematic study could identify the optimal catalyst loading to maximize yield while minimizing waste and potential side reactions. |

| Solvent | Carbon disulfide is a traditional solvent for this reaction. Investigating other solvents, such as nitrobenzene (B124822) or dichloroethane, could influence reaction rates and product selectivity. |

| Temperature | The reaction is typically conducted at reflux. A detailed temperature profile study could reveal an optimal temperature that balances reaction rate with the prevention of side-product formation. |

| Reaction Time | While a 24-hour reaction time has been reported, it is possible that shorter or longer times could be optimal depending on other reaction conditions. Monitoring the reaction progress over time would be necessary for this optimization. |

Further research focusing on a Design of Experiments (DoE) approach could systematically investigate the interplay of these variables to establish the most efficient and pure synthesis of this compound.

Mechanistic Considerations in Friedel-Crafts Synthesis

The mechanism of the Friedel-Crafts acylation for the synthesis of this compound follows the general pathway of electrophilic aromatic substitution.

Formation of the Electrophile: Propionyl chloride reacts with the Lewis acid catalyst, anhydrous aluminum chloride, to form a highly electrophilic acylium ion. This is the rate-determining step of the electrophile generation.

Electrophilic Attack: The π-electron system of the 1,3-dichlorobenzene ring acts as a nucleophile and attacks the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation and Aromatization: A base, which can be the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

The two chlorine atoms on the benzene ring are deactivating groups, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to benzene. However, they are also ortho, para-directors. In the case of 1,3-dichlorobenzene, the positions ortho and para to one chlorine atom and ortho to the other (positions 4 and 6) are the most activated for electrophilic attack. The formation of this compound as the major product is consistent with these directing effects. Studies on the acylation of other dichlorobenzenes have shown that the meta-isomer is as reactive as predicted based on the partial rate factors of chlorobenzene.

Alternative Synthetic Pathways

While the classic Friedel-Crafts acylation is the most described method, the development of more sustainable and efficient synthetic routes is an ongoing area of chemical research.

Exploitation of Dihalogenated Benzene Derivatives as Precursors

The primary precursor for this compound is 1,3-dichlorobenzene. The use of other dihalogenated benzene derivatives is not well-documented for the synthesis of this specific isomer. The regiochemical outcome of the Friedel-Crafts acylation is highly dependent on the substitution pattern of the starting material. For instance, the acylation of 1,2-dichlorobenzene (B45396) or 1,4-dichlorobenzene (B42874) would not be expected to yield the 2',4'-disubstituted product as the major isomer.

Development of Novel Catalytic Strategies for Propiophenone (B1677668) Formation

Research into Friedel-Crafts acylation has explored the use of alternative and more environmentally friendly catalysts to replace the often-used stoichiometric amounts of aluminum chloride. Some of these strategies, while not specifically reported for the synthesis of this compound, represent potential alternative pathways.

Alternative Lewis Acids: Other Lewis acids, such as iron(III) chloride, zinc chloride, or boron trifluoride, could potentially catalyze the reaction. Their efficacy would need to be evaluated for the specific case of the deactivated 1,3-dichlorobenzene substrate.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or clays, offers advantages in terms of catalyst recovery and reusability, contributing to greener chemical processes. These have been successfully employed in other Friedel-Crafts acylations and could be investigated for this synthesis.

Brønsted Acid Catalysis: In some cases, strong Brønsted acids have been shown to catalyze Friedel-Crafts acylations. The feasibility of this approach for the synthesis of this compound would require further investigation.

The development of such novel catalytic systems could lead to more sustainable and economically viable routes for the production of this compound and other related compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process efficiency. While specific literature detailing green synthetic routes for this compound is limited, the core principles of green chemistry can be applied to its conventional manufacturing processes, primarily the Friedel-Crafts acylation of 1,3-dichlorobenzene. These principles focus on critical areas such as solvent choice, atom economy, and the reduction of chemical waste. nih.gov

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for a significant portion of the waste generated. nih.gov In traditional Friedel-Crafts acylations for producing ketones like this compound, solvents such as dichloromethane, carbon disulfide, or nitrobenzene are commonly used. However, these solvents are often toxic, volatile, and environmentally hazardous, prompting the search for greener alternatives.

Solvent Selection: Green chemistry promotes the use of solvents that are less hazardous to human health and the environment. ejcmpr.com The ideal green solvent should be non-toxic, biodegradable, non-flammable, and easily recyclable. nih.gov For the synthesis of this compound, potential green solvent alternatives include:

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution, and they can often be recycled.

Deep Eutectic Solvents (DESs): Similar to ionic liquids, DESs are mixtures of compounds with a lower melting point than their individual components. mdpi.com They are often biodegradable, have low toxicity, and are prepared from inexpensive starting materials. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that can be easily removed from the reaction mixture by depressurization.

Minimization Strategies: Beyond selecting greener solvents, a key strategy is to minimize their use altogether. rsc.org

Solvent-Free Reactions: Conducting the synthesis under neat or solvent-free conditions is the most environmentally friendly approach, as it eliminates solvent waste entirely. mdpi.com This can sometimes be achieved by using one of the liquid reactants in excess to serve as the solvent.

Solvent Recycling: When solvents are necessary, implementing a robust recycling program can significantly reduce waste and production costs. A patent for a related compound, 2-(2,4-dichlorophenoxy) propionic acid, highlights the use of dimethyl sulfoxide (B87167) (DMSO) as a recyclable solvent to improve yield and reduce phenol-containing wastewater. google.com

The following table compares the properties of traditional solvents with potential green alternatives for acylation reactions.

| Solvent Type | Example | Advantages | Disadvantages | Green Chemistry Consideration |

|---|---|---|---|---|

| Traditional Chlorinated | Dichloromethane | Effective for Friedel-Crafts, good solvating power | Suspected carcinogen, volatile organic compound (VOC), environmentally persistent | Poor |

| Traditional Aromatic | Nitrobenzene | High boiling point, effective solvent | Highly toxic, carcinogenic, significant environmental hazard | Very Poor |

| Ionic Liquid | [BMIM]Cl (1-Butyl-3-methylimidazolium chloride) | Low vapor pressure, recyclable, can act as catalyst | High cost, potential toxicity and biodegradability issues | Good, with caveats |

| Deep Eutectic Solvent | Choline Chloride:Urea | Low cost, biodegradable, low toxicity | Can be viscous, limited thermal stability | Excellent |

| Solvent-Free | N/A | Eliminates solvent waste, reduces process steps | Not always feasible, may require higher temperatures or longer reaction times | Ideal |

Atom Economy and Waste Reduction in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wordpress.com

The conventional synthesis of this compound via Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride typically uses a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This approach has a notably poor atom economy.

Atom Economy Calculation: The reaction is as follows: C₆H₄Cl₂ (1,3-dichlorobenzene) + C₃H₅ClO (propionyl chloride) + AlCl₃ → C₉H₈Cl₂O (this compound) complex + HCl

During workup with water, the AlCl₃ complex is hydrolyzed, generating a large volume of acidic aqueous waste containing aluminum hydroxide (B78521). From a green chemistry perspective, the catalyst is a reactant that is consumed and converted to waste, and thus should be included in the atom economy calculation.

The percent atom economy is calculated as: % Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. libretexts.org

The following table details the atom economy for this reaction.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Reactant |

| Propionyl Chloride | C₃H₅ClO | 92.52 | Reactant |

| Aluminum Chloride | AlCl₃ | 133.34 | Reactant (Stoichiometric Catalyst) |

| Total Reactant Mass | - | 372.86 | - |

| This compound | C₉H₈Cl₂O | 203.07 | Desired Product |

| Calculated Atom Economy: (203.07 / 372.86) * 100% | 54.5% |

An atom economy of 54.5% is low, indicating that nearly half of the mass of the reactants is converted into waste, primarily in the form of hydrolyzed aluminum catalyst and HCl.

Waste Reduction Strategies: The primary goal for waste reduction in this synthesis is to replace the stoichiometric Lewis acid catalyst with a true catalytic system that can be easily recovered and reused.

Heterogeneous Catalysts: Using solid acid catalysts, such as zeolites or clays, can facilitate the reaction. These catalysts can be filtered off from the reaction mixture, regenerated, and reused, which dramatically improves the process's environmental profile and reduces aqueous waste streams.

Process and Equipment Modifications: Optimizing reaction conditions (temperature, pressure, reaction time) and modifying equipment can increase product yield and minimize the formation of by-products. epa.gov This is a common source reduction activity reported by chemical manufacturers to minimize waste. epa.gov

Waste Valorization: Investigating potential uses for by-products can turn waste into a valuable resource. While there are limited applications for the aluminum hydroxide waste stream, its neutralization is a critical step to prevent environmental damage.

By focusing on these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and economically viable process.

Reactivity and Derivatization Chemistry of 2 ,4 Dichloropropiophenone

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 2',4'-Dichloropropiophenone is a primary site for nucleophilic attack due to the partial positive charge on the carbonyl carbon. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. mnstate.edupurdue.edu This reaction proceeds via a nucleophilic addition mechanism, where the organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield 1-(2,4-dichlorophenyl)-1-propan-1-ol. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Methylmagnesium Bromide | Tertiary Alcohol |

| Organometallic | Phenyllithium | Tertiary Alcohol |

| Hydride | Sodium Borohydride (B1222165) | Secondary Alcohol |

| Hydride | Lithium Aluminum Hydride | Secondary Alcohol |

Reactions with Nitrogen-Containing Compounds: Formation of Oximes and Aziridines

The carbonyl group of this compound readily reacts with various nitrogen-based nucleophiles, leading to the formation of imine derivatives such as oximes. The synthesis of oximes is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine. orgsyn.org This condensation reaction is a well-established method for the characterization and derivatization of ketones. The resulting oxime from this compound can exist as a mixture of (E) and (Z) isomers.

Aziridines, three-membered nitrogen-containing heterocycles, can also be synthesized from derivatives of this compound. While direct aziridination of the ketone is not typical, it can be achieved through multi-step sequences. One common strategy involves the conversion of the ketone to an α-haloimine, which can then undergo intramolecular cyclization upon reaction with a nucleophile, such as a hydride source, to form the aziridine (B145994) ring.

Cross-Coupling Reactions Utilizing this compound as a Building Block

The presence of two chlorine atoms on the aromatic ring of this compound opens up possibilities for its use as a substrate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a valuable method for forming C-N, C-O, and C-S bonds. mdma.chwikipedia.orgorganic-chemistry.org In the context of this compound, the aryl chloride moieties can react with amines, alcohols, or thiols in the presence of a copper catalyst and a base. For example, the copper-catalyzed N-arylation of imidazoles with aryl halides is a well-established transformation. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org This would involve the reaction of this compound with an imidazole (B134444) derivative in the presence of a copper(I) source and a suitable ligand to afford the corresponding N-arylated product. The reactivity of the two chlorine atoms can potentially be controlled by steric and electronic factors, allowing for selective functionalization.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Ullmann Condensation | Amine/Imidazole | Copper(I) salt/Ligand | N-Aryl derivative |

| Ullmann Ether Synthesis | Phenol | Copper(I) salt/Ligand | Diaryl ether derivative |

| Suzuki Coupling | Boronic Acid | Palladium(0)/Ligand | Aryl-substituted derivative |

| Heck Reaction | Alkene | Palladium(0)/Ligand | Alkenyl-substituted derivative |

Dehydrohalogenation Reactions of Related Epoxides

While not a direct reaction of this compound, the synthesis of epoxides from its derivatives and their subsequent dehydrohalogenation is a relevant transformation. For instance, reduction of the carbonyl group to a secondary alcohol, followed by conversion of the alcohol to a leaving group and subsequent elimination, can generate an alkene. This alkene can then be subjected to epoxidation using reagents like peroxy acids to form the corresponding epoxide. organic-chemistry.orgnih.govrsc.org If a halohydrin is formed as an intermediate, treatment with a base can induce an intramolecular Williamson ether synthesis (dehydrohalogenation) to yield the epoxide.

Functionalization of Aromatic Ring through Substitution Reactions

The dichlorinated phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, although the presence of two deactivating chloro groups and a deactivating acyl group makes the ring significantly less reactive than benzene (B151609). Nitration, for instance, would require strong conditions, such as a mixture of nitric acid and sulfuric acid. researchgate.netrsc.orggoogle.com The directing effects of the existing substituents would primarily place the incoming nitro group at the 5-position of the ring. Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would also be directed to the 5-position. organic-chemistry.orgnih.govresearchgate.net

Oxidation and Reduction Transformations

The carbonyl group of this compound can undergo both oxidation and reduction. Oxidation is not a common transformation for ketones unless harsh conditions are employed, which would likely lead to cleavage of the molecule.

Reduction of the carbonyl group, however, is a facile and synthetically useful transformation. The ketone can be reduced to a secondary alcohol, 1-(2,4-dichlorophenyl)propan-1-ol, using hydride-donating reagents. achemblock.com Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces the carbonyl group without affecting the aromatic chlorine atoms. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used. organic-chemistry.orgmdpi.comnih.gov

Furthermore, the complete removal of the carbonyl oxygen to form the corresponding alkane, 1-(2,4-dichlorophenyl)propane, can be achieved through deoxygenation reactions. The Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, is one such method. mdma.chwikipedia.orgunacademy.comannamalaiuniversity.ac.in Alternatively, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent, can also be used for this transformation. wikipedia.orgmasterorganicchemistry.comalfa-chemistry.combyjus.compharmaguideline.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also be employed to reduce the carbonyl group, although under more forcing conditions, it may also lead to hydrodehalogenation. purdue.edumisuratau.edu.ly

| Reagent(s) | Product | Functional Group Transformation |

| Sodium Borohydride (NaBH₄) | 1-(2,4-dichlorophenyl)propan-1-ol | Ketone to Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,4-dichlorophenyl)propan-1-ol | Ketone to Secondary Alcohol |

| Zinc Amalgam (Zn(Hg)), HCl | 1-(2,4-dichlorophenyl)propane | Ketone to Methylene Group |

| Hydrazine (N₂H₄), KOH | 1-(2,4-dichlorophenyl)propane | Ketone to Methylene Group |

| H₂, Pd/C | 1-(2,4-dichlorophenyl)propan-1-ol or 1-(2,4-dichlorophenyl)propane | Ketone to Alcohol or Methylene Group |

Applications of 2 ,4 Dichloropropiophenone in Advanced Chemical Synthesis

Precursor in Pharmaceutical Synthesis

2',4'-Dichloropropiophenone and its close structural analogs are foundational building blocks in the development of therapeutically significant molecules. The presence of two chlorine atoms on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Development of Antimalarial Agents

Synthesis of Antibacterial Agents

This compound serves as a precursor for classes of compounds investigated for antibacterial activity. A notable example is the synthesis of chalcone (B49325) derivatives, which are known to possess a wide range of biological activities, including antimicrobial effects. ijlpr.com The synthesis involves the base-catalyzed Claisen-Schmidt condensation of a dichlorinated phenyl ketone with a substituted aromatic aldehyde. Although many studies use the closely related 2',4'-dichloroacetophenone, the reaction principle is applicable to this compound. ijlpr.com

These chalcones feature an α,β-unsaturated keto group, which is considered crucial for their biological activity. ijlpr.com Research has demonstrated that derivatives bearing different substituents on the aromatic ring exhibit varying levels of potency against both Gram-positive and Gram-negative bacteria. ijlpr.com

| Compound ID | Substituent Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

|---|---|---|---|

| FC-1 | 4-Chloro | 14 | 12 |

| FC-2 | 2,4-Dichloro | 15 | 13 |

| FC-3 | 4-Bromo | 14 | 12 |

| FC-4 | 4-Methoxy | 18 | 16 |

Data derived from a study on chalcones synthesized using 2',4'-dichloroacetophenone, a structurally similar ketone. ijlpr.com

Furthermore, this compound can be converted into intermediates for imidazole-containing compounds, which have also been explored for their antibacterial effects. nih.gov The typical synthetic route involves α-halogenation of the ketone followed by reaction with imidazole (B134444) to form an α-imidazolyl ketone, a scaffold present in various bioactive molecules. nih.gov

Intermediate for Other Therapeutically Relevant Molecules

One of the most significant applications of this compound and related compounds is in the synthesis of azole-based antifungal agents. It is a key precursor for intermediates like α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, which is essential for producing widely used antifungal drugs such as Miconazole and Econazole. patsnap.com

The general synthetic pathway involves several key steps:

α-Halogenation: this compound or a related starting material like 2',4',ω-Trichloroacetophenone is halogenated at the α-carbon position. google.com

N-Alkylation: The resulting α-halo-ketone is reacted with an azole, such as imidazole or 1,2,4-triazole, to form the corresponding α-azolyl-ketone. google.comresearchgate.net

Reduction: The ketone group is then reduced, typically using a reducing agent like sodium borohydride (B1222165), to yield the final ethanol (B145695) derivative, which is the core structure of many azole antifungals. google.com

This synthetic strategy has been instrumental in the development of a broad spectrum of antifungal medications.

| Antifungal Agent | Key Intermediate | Typical Starting Material Class |

|---|---|---|

| Miconazole | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | Dichlorinated Phenyl Ketone |

| Econazole | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | Dichlorinated Phenyl Ketone |

| Fluconazole | 2',4'-Dichloro-α-(1H-1,2,4-triazol-1-yl)acetophenone | Dichlorinated Phenyl Ketone |

Information compiled from multiple sources detailing the synthesis of azole antifungals. patsnap.comgoogle.com

Intermediate in Agrochemical Development

The 2,4-dichlorophenyl moiety is a common feature in many agrochemicals, including herbicides and fungicides, where it contributes to their biological activity. nbinno.com

Synthesis of Herbicidal Compounds

While the 2,4-dichlorophenyl structure is integral to one of the most well-known herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D), it is crucial to note that the synthesis of this compound does not originate from this compound. wikipedia.org The established commercial manufacturing process for 2,4-D involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid. wikipedia.orgresearchgate.netmt.gov

Similarly, the synthesis of other related herbicides, such as 2-(2,4-dichlorophenoxy)propionic acid, also utilizes 2,4-dichlorophenol as the primary starting material. google.com Although some chemical suppliers suggest that dichlorinated ketones can serve as building blocks for herbicides, specific, documented synthetic pathways in the scientific literature that start with this compound to produce major commercial herbicides are lacking. nbinno.com

Utility in Materials Science Research

Extensive research into the applications of this compound in materials science has yet to yield specific, documented instances of its direct use in the synthesis of new polymers or the development of dyes. While the reactive nature of the propiophenone (B1677668) backbone suggests potential for such applications, current scientific literature does not provide concrete examples or detailed research findings in these areas.

Synthesis of New Polymers

There is currently no available scientific literature detailing the direct polymerization of this compound or its derivatives to form new polymers. The exploration of this compound as a monomer or a precursor in polymerization reactions remains an area for future investigation.

Development of Dyes

Similarly, the utilization of this compound as a foundational component in the synthesis of novel dyes is not documented in the reviewed scientific literature. The potential for this compound to act as a chromophoric or auxochromic precursor in dye synthesis is a subject that warrants further research.

Contributions to Chalcone Derivative Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of chalcone derivatives. The primary synthetic route employed is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. wikipedia.org In this context, this compound acts as the ketone component, reacting with various substituted aromatic aldehydes to yield the corresponding chalcone structures. ijarsct.co.in

The general reaction scheme involves the deprotonation of the α-carbon of this compound by a base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. gordon.edu The reaction is versatile, allowing for the introduction of a wide range of substituents on the aromatic aldehyde, thereby enabling the synthesis of a diverse library of chalcone derivatives with varied electronic and steric properties.

Table 1: Synthesis of Chalcone Derivatives from this compound

| Aldehyde Reactant | Product Name | Reaction Conditions | Expected Yield (%) |

|---|---|---|---|

| Benzaldehyde | 1-(2,4-Dichlorophenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, Room Temp. | 85-95 |

| 4-Methoxybenzaldehyde | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | KOH, Methanol, Room Temp. | 80-90 |

| 4-Nitrobenzaldehyde | 1-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | NaOH, Ethanol, Room Temp. | 90-98 |

| 4-Chlorobenzaldehyde | 1-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | KOH, Ethanol, Room Temp. | 88-96 |

Computational and Mechanistic Investigations of 2 ,4 Dichloropropiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of 2',4'-dichloropropiophenone. northwestern.edumdpi.com By solving approximations of the Schrödinger equation, these methods can determine various electronic properties. northwestern.edu

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com A smaller gap suggests that the molecule is more reactive. scholarsresearchlibrary.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and chlorine atoms would be expected to create regions of negative electrostatic potential, while the hydrogen atoms and the aromatic ring would exhibit regions of positive potential.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Calculation)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar aromatic ketones. Actual values would require specific computational studies.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity. The Fukui function is another powerful tool that can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. pku.edu.cndoi.org

For instance, the reduction of the carbonyl group in this compound to form the corresponding alcohol is a common transformation. Computational studies could model this reaction with various reducing agents to understand the stereoselectivity and efficiency of the process. The calculations would involve optimizing the geometries of the reactants, transition states, and products, and then calculating their energies to determine the reaction profile.

Similarly, reactions involving substitution on the aromatic ring can be investigated. Computational modeling can predict whether a reaction is likely to proceed via a nucleophilic or electrophilic aromatic substitution mechanism and can help explain the regioselectivity observed in experimental results.

Table 2: Illustrative Reaction Profile for the Carbonyl Reduction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Reducing Agent) | 0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate Complex | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products (1-(2,4-dichlorophenyl)propan-1-ol + Byproducts) | -25.0 |

Note: This table provides an illustrative example of a reaction profile that could be obtained from computational modeling. The specific values are hypothetical.

Structure-Activity Relationship (SAR) Studies for Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial in the field of medicinal chemistry and materials science for designing new compounds with desired properties. nih.gov While specific SAR studies on this compound derivatives are not widely published, the principles of SAR can be applied to this class of compounds.

By systematically modifying the structure of this compound and evaluating the biological activity or physical properties of the resulting analogs, a relationship between the chemical structure and the observed activity can be established. For example, modifications could include:

Altering the substituents on the phenyl ring.

Changing the length of the alkyl chain.

Introducing different functional groups.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to develop mathematical models that correlate the structural features of the molecules with their activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective derivatives. researchgate.net

Table 3: Hypothetical SAR Data for this compound Derivatives

| Derivative | Modification | Biological Activity (IC50, µM) |

| 1 (Parent) | - | 10.5 |

| 2 | 4'-Fluoro substitution | 8.2 |

| 3 | 2',4'-Difluoro substitution | 5.1 |

| 4 | 4'-Methoxy substitution | 15.8 |

| 5 | Elongated alkyl chain (butyrophenone) | 12.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of an SAR study.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations. nih.gov Conformational analysis aims to identify the stable conformations (rotational isomers) of the molecule and their relative energies. For this compound, this would involve studying the rotation around the single bonds, particularly the bond connecting the propanoyl group to the phenyl ring.

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the atomic positions and velocities over time, providing insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent or a biological receptor). mdpi.com

These simulations can reveal the preferred conformations of this compound in different environments and can be used to calculate various thermodynamic properties. In the context of drug design, MD simulations can be used to study the binding of this compound derivatives to a target protein, providing a detailed picture of the binding process and the key interactions involved. researchgate.net

Table 4: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 0 | 2.5 |

| 2 | 60 | 0.8 |

| 3 | 120 | 0.0 (Global Minimum) |

| 4 | 180 | 3.1 |

Note: This table presents a simplified, illustrative outcome of a conformational analysis. The actual conformational landscape may be more complex.

Emerging Research Directions and Future Perspectives for 2 ,4 Dichloropropiophenone

Exploration of Novel Catalytic Transformations

The exploration of novel catalytic transformations involving 2',4'-dichloropropiophenone is a burgeoning area of research, primarily focused on the synthesis of high-value chiral molecules. A significant area of interest is the catalytic asymmetric reduction of the ketone functionality to produce chiral 1-(2,4-dichlorophenyl)propan-1-ol. This chiral alcohol is a crucial building block for the synthesis of various biologically active compounds.

Recent studies have demonstrated the efficacy of ketoreductases in catalyzing the asymmetric hydrogenation of related chloro-substituted acetophenones, achieving high enantioselectivity (99.9% ee) and yields (88.2%). researchgate.net While direct studies on this compound are less common, these findings suggest a strong potential for biocatalytic and chemocatalytic methods to be applied to this substrate. The development of catalysts, whether enzymatic or organometallic, that can efficiently and selectively reduce this compound to either the (R) or (S) enantiomer of the corresponding alcohol is a key objective.

Beyond simple reductions, the dichlorinated phenyl ring and the reactive carbonyl group of this compound offer multiple sites for more complex catalytic transformations. Future research could explore C-H activation and cross-coupling reactions to introduce new functional groups onto the aromatic ring, leading to a diverse array of novel derivatives. Furthermore, catalytic enantioselective additions to the carbonyl group, such as aldol (B89426) or Henry reactions, could provide access to complex chiral scaffolds with potential applications in medicinal chemistry and materials science.

Catalytic Reduction of Propiophenone (B1677668) Derivatives

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Ketoreductase (Scheffersomyces stipitis) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99.9% | 88.2% |

| Borane complex with chiral diphenylprolinol | 2,2',4'-trichloroacetophenone | Chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol | High | High |

Advanced Functional Material Development Utilizing this compound Scaffolds

The unique electronic and structural features of the this compound scaffold present opportunities for the development of advanced functional materials, although this area remains largely unexplored. The presence of the dichlorinated phenyl ring can influence the photophysical and electronic properties of materials, making derivatives of this compound potential candidates for applications in organic electronics and nonlinear optics.

One potential avenue of research is the incorporation of the this compound moiety into conductive polymers. The synthesis of polymers containing this scaffold could lead to materials with tailored electronic properties, potentially finding use in sensors, organic light-emitting diodes (OLEDs), or photovoltaic devices. The chlorine substituents can modify the polymer's solubility, morphology, and electronic energy levels.

Furthermore, the synthesis of chalcones derived from this compound could lead to materials with interesting nonlinear optical (NLO) properties. researchgate.net Chalcones are known to exhibit second-order NLO responses, and the introduction of the dichlorophenyl group could enhance these properties. Such materials could be valuable for applications in telecommunications, optical data storage, and frequency doubling.

The development of liquid crystals based on the this compound core is another promising direction. The rigid dichlorophenyl group, combined with a flexible propiophenone chain, could lead to the formation of various mesophases. By modifying the structure, it may be possible to create liquid crystalline materials with specific thermal and optical properties for use in display technologies.

Targeted Medicinal Chemistry Applications and Derivatization for Enhanced Bioactivity

This compound serves as a key starting material and intermediate in the synthesis of various biologically active compounds, particularly in the realm of medicinal chemistry. Its derivatization has led to the development of compounds with a range of therapeutic applications.

A prominent application of this compound is in the synthesis of bupropion (B1668061), an antidepressant and smoking cessation aid. bg.ac.rswhiterose.ac.ukacs.orgrsc.orgacs.org The synthesis typically involves the α-bromination of this compound, followed by nucleophilic substitution with tert-butylamine. Further modifications of the bupropion scaffold have been explored to develop analogs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

The this compound scaffold is also a precursor for the synthesis of substituted cathinones, a class of psychoactive substances. nih.govacs.orgfrontiersin.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies on cathinone (B1664624) derivatives have shown that substitutions on the phenyl ring significantly influence their activity at monoamine transporters. The presence and position of the chlorine atoms on the phenyl ring of this compound-derived cathinones can modulate their potency and selectivity for the dopamine, serotonin, and norepinephrine (B1679862) transporters.

Furthermore, derivatives of this compound have shown potential as antimicrobial and anticonvulsant agents. Chalcones synthesized from this compound have been investigated for their antibacterial and antifungal activities. gsconlinepress.comnih.govresearchgate.netneliti.comelsevierpure.com Additionally, compounds incorporating the 2,4-dichlorophenyl moiety have been studied for their anticonvulsant properties.

Bioactive Compounds Derived from this compound

| Compound Class | Therapeutic Area | Key Synthetic Step from this compound |

| Bupropion Analogs | Antidepressant, Smoking Cessation | α-Bromination followed by amination |

| Substituted Cathinones | CNS Stimulants | Varies, often involves modification of the propiophenone chain |

| Chalcones | Antimicrobial | Claisen-Schmidt condensation with an aldehyde |

| Quinazolinone Derivatives | Anticonvulsant | Multi-step synthesis involving the dichlorophenyl moiety |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of this compound into flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the production of its derivatives. nih.govrsc.orgsci-hub.stnih.govmit.edud-nb.info While specific studies on the continuous flow synthesis of this compound itself are not widely reported, the synthesis of its key derivative, bupropion, has been successfully adapted to flow conditions. rsc.org

The α-bromination of propiophenones, a key step in the synthesis of many bioactive molecules derived from this compound, is well-suited for flow chemistry. Continuous processing allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to improved yields and selectivity while minimizing the formation of byproducts. The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the efficiency and sustainability of these processes.

Automated synthesis platforms can be employed for the rapid generation of libraries of this compound derivatives for high-throughput screening. researchgate.net By combining robotic liquid handling with flow reactors and in-line purification and analysis, a large number of analogs can be synthesized and evaluated in a short period. This approach is particularly valuable for medicinal chemistry applications, where the exploration of a wide chemical space is crucial for identifying lead compounds with desired biological activities.

Future research in this area will likely focus on developing fully integrated and automated continuous flow processes for the synthesis of a wide range of this compound derivatives. This will involve the optimization of individual reaction steps in flow, the development of efficient in-line purification techniques, and the integration of real-time analytical monitoring for process control and optimization.

Q & A

Q. What are the optimal synthetic routes for 2',4'-Dichloropropiophenone, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or selective chlorination of propiophenone derivatives. For example, chlorination using AlCl₃ as a catalyst under controlled temperature (0–5°C) can yield the 2',4'-isomer selectively. Advanced purification techniques, such as column chromatography or recrystallization from ethanol, are critical to achieving >95% purity . Validation methods include:

- HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm purity.

- Melting Point Determination : Reported melting points for high-purity this compound range between 60–62°C (varies slightly due to polymorphism) .

- Spectroscopic Confirmation : NMR (¹H and ¹³C) to verify substitution patterns (e.g., aromatic protons at δ 7.4–7.8 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: A combination of spectroscopic methods is essential:

- ¹H NMR : Identifies aromatic proton splitting patterns (e.g., doublets for 2' and 4' positions) and ketone-related protons (δ 2.8–3.2 ppm for the propanone group) .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 203.07 (C₉H₈Cl₂O⁺) with fragmentation patterns confirming chlorine loss (e.g., m/z 168 [M-Cl]⁺) .

- X-ray Crystallography : Resolves crystal packing and confirms dihedral angles between aromatic rings (if single crystals are obtainable) .

Advanced Research Questions

Q. How do substituent positions (2',4' vs. 3',4') affect reactivity in nucleophilic aromatic substitution?

Methodological Answer: The 2',4'-dichloro substitution pattern creates distinct electronic and steric effects compared to 3',4'-isomers:

- Electronic Effects : The 2',4'-arrangement deactivates the ring via inductive effects but allows para-directing resonance stabilization, favoring reactions at the 6' position.

- Steric Hindrance : The 2'-Cl group impedes electrophilic attack, reducing reaction rates in SNAr compared to 3',4'-isomers.

- Experimental Validation : Kinetic studies using NaN₃ in DMSO show this compound reacts 30% slower than 3',4'-isomers under identical conditions .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions in biological data (e.g., antimicrobial IC₅₀ values) often arise from:

- Isomeric Impurities : Trace 3',4'- or 2',6'-isomers in samples can skew results. Use chiral HPLC (Pirkle-type columns) or preparative TLC to isolate isomers .

- Solubility Variability : Differences in solvent systems (DMSO vs. ethanol) affect bioavailability. Standardize assays using logP-adjusted solvents (e.g., PBS with 0.1% Tween-80) .

- Metabolic Instability : Phase I metabolism (e.g., cytochrome P450-mediated dechlorination) may reduce activity. Use liver microsome assays to identify degradation pathways .

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., electron-deficient 4'-Cl for nucleophilic substitution) .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enoyl-ACP reductase) to optimize binding affinity. For example, adding a methyl group at the 3-position improves hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., high logP >3 may require structural modification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.